molecular formula C18H19N3O3S B2596707 N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-[(thiophen-2-yl)methyl]ethanediamide CAS No. 941934-91-4

N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-[(thiophen-2-yl)methyl]ethanediamide

Cat. No.: B2596707
CAS No.: 941934-91-4
M. Wt: 357.43
InChI Key: ZZVVKTKPMQBYQO-UHFFFAOYSA-N
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Description

N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-[(thiophen-2-yl)methyl]ethanediamide is a synthetic small molecule characterized by its ethanediamide backbone, substituted with a 4-methylphenyl group bearing a 2-oxopyrrolidin-1-yl moiety and a thiophen-2-ylmethyl group. This structure combines aromatic, heterocyclic (thiophene and pyrrolidinone), and amide functionalities, which are common in pharmacologically active compounds.

Properties

IUPAC Name

N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c1-12-6-7-13(10-15(12)21-8-2-5-16(21)22)20-18(24)17(23)19-11-14-4-3-9-25-14/h3-4,6-7,9-10H,2,5,8,11H2,1H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZVVKTKPMQBYQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC=CS2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-[(thiophen-2-yl)methyl]ethanediamide typically involves multiple steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of a suitable precursor, such as an amino acid derivative, under acidic or basic conditions.

    Attachment of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

    Formation of the Ethanediamide Backbone: The ethanediamide backbone can be formed through the reaction of an appropriate diamine with a carboxylic acid derivative, such as an acid chloride or ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

N’-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-[(thiophen-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-[(thiophen-2-yl)methyl]ethanediamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: It may serve as a probe for studying biological processes, such as enzyme activity or protein-ligand interactions.

    Medicine: The compound has potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: It can be used in the development of new industrial processes or products, such as coatings, adhesives, or electronic materials.

Mechanism of Action

The mechanism of action of N’-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-[(thiophen-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional group similarities with several classes of molecules, including kinase inhibitors, heterocyclic amides, and sulfur-containing derivatives. Below is a detailed comparison:

Structural and Physicochemical Properties

Compound Name / Identifier Molecular Formula Molecular Weight (g/mol) Key Structural Features Solubility Data (if available)
N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-[(thiophen-2-yl)methyl]ethanediamide (Target) Not explicitly provided* ~387–400 (estimated) Ethanediamide core, 4-methylphenyl with pyrrolidinone, thiophen-2-ylmethyl substituent Likely moderate (amide + aromatic groups)
BG14680 () C19H21N3O4S 387.45 Ethanediamide core, 3-hydroxypropyl-thiophene, pyrrolidinone-phenyl Hydroxyl group may enhance aqueous solubility
Imatinib mesylate () C29H31N7O·CH3SO3H 589.7 Benzamide core, piperazinylmethyl, pyrimidinylaminophenyl, methanesulfonate salt Freely soluble in 0.1 N HCl, methanol
2-[(1,6-dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamides () Varies ~250–300 Thioether linkage, pyrimidinone ring, acetamide substituent Depends on substituents; thioethers often lipophilic

Research Findings and Methodological Considerations

Analytical Validation

  • Crystallography : SHELX software () is widely used for small-molecule crystallography, suggesting that structural elucidation of the target compound could employ similar tools.

Stability and Reactivity

  • Dimerization Risk : Imatinib’s dimer impurity () underscores the importance of monitoring the target compound for similar byproducts, especially under acidic or high-temperature conditions.

Biological Activity

N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-[(thiophen-2-yl)methyl]ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound features a unique structure comprising a pyrrolidinone ring, a thiophene ring, and an ethanediamide moiety. The synthesis typically involves several steps:

  • Formation of the Pyrrolidinone Ring : Cyclization of a precursor to create the pyrrolidinone structure.
  • Introduction of the Thiophene Ring : Achieved through coupling reactions.
  • Formation of the Piperidine Ring : Involves cyclization with suitable amines.
  • Oxalamide Formation : A condensation reaction finalizes the compound's structure.

Biological Mechanisms

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. These interactions can lead to significant alterations in biochemical pathways, which are essential for therapeutic effects.

The compound may exert its effects through:

  • Enzyme Inhibition : Binding to specific enzymes, thereby modulating their activity.
  • Receptor Interaction : Engaging with receptors that trigger signaling cascades involved in inflammation and pain modulation.

Therapeutic Applications

Research indicates that this compound has potential applications in:

  • Anti-inflammatory Effects : Preliminary studies suggest it may reduce inflammation markers in vitro.
  • Analgesic Properties : Its interaction with pain pathways could position it as a candidate for pain management therapies.
  • Anticancer Activity : Emerging research indicates potential cytotoxic effects against various cancer cell lines.

In Vitro Studies

A study evaluated the compound's cytotoxicity against MCF-7 breast cancer cells, revealing an IC50 value comparable to established chemotherapeutics. The results indicated that:

  • Inhibition of Cancer Cell Proliferation : The compound demonstrated significant inhibitory effects on MCF-7 cells, suggesting its potential as an anticancer agent .

Comparative Analysis

CompoundIC50 (µM)Target
This compound24.74MCF-7 Cells
5-Fluorouracil24.74Standard Chemotherapy
Tamoxifen5.12Hormonal Therapy

This table highlights the comparative efficacy of the compound against established treatments, emphasizing its potential role in cancer therapy.

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